
4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, also known as 4-bromo-1-methoxyphenylpyridin-2-one, is an organic compound with a molecular formula of C9H8BrNO. It is a white crystalline solid with a melting point of 166-168 °C and a boiling point of 285-286 °C. It is insoluble in water but soluble in most organic solvents. 4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized as an intermediate in the synthesis of a range of biologically active molecules. For instance, it serves as a precursor in the development of pyridine derivatives with potential antimicrobial properties. Such derivatives are synthesized through reactions involving nucleophilic substitution and intramolecular cyclization, leading to pyrazole[4,3-c]pyridin-3-ones and isoxazole[4,3-c]pyridin-3(5H)-ones, showcasing the compound's versatility in heterocyclic chemistry (Vaickelionienė, Mickevičius, & Mikulskiene, 2004).
Another study focused on the spectroscopic and photophysical properties of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff bases derived from "4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one." These compounds exhibit promising characteristics for applications in photodynamic therapy, highlighting the compound's role in the development of photosensitizers for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Chemical Reactions and Mechanisms
- The reactivity of "4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one" with various reagents has been studied to explore new synthetic pathways. For example, the reaction with sodium methoxide in different solvents has been investigated to understand the halogen-dance phenomena, leading to the formation of substituted thiophenes. This study provides insight into halogen exchange reactions and their applications in synthesizing substituted heterocycles (Gronowitz, Hallberg, & Glennow, 1980).
Propiedades
IUPAC Name |
4-bromo-1-(3-methoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-4-2-3-10(8-11)14-6-5-9(13)7-12(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNJLWKVUCCPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2796095.png)
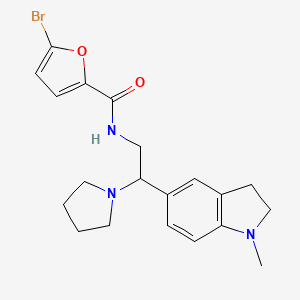
![1-(2,3-dimethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796098.png)
![methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2796099.png)
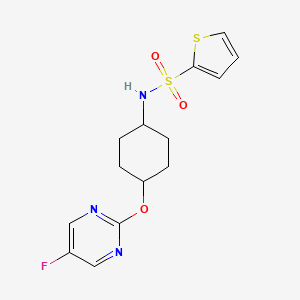
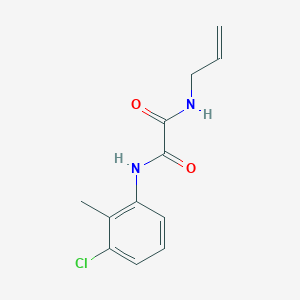
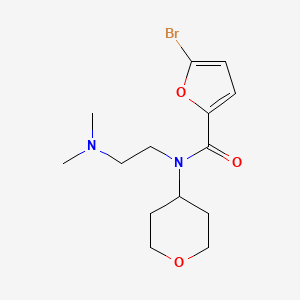



![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

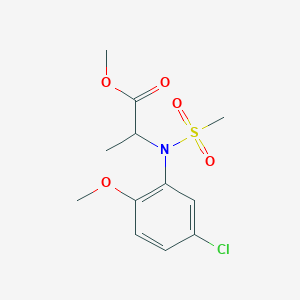
![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)